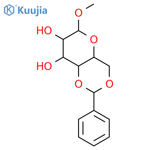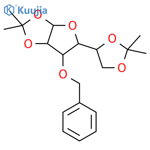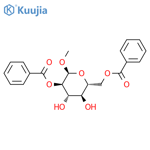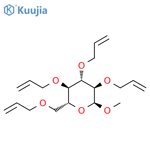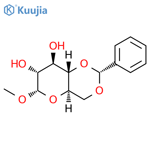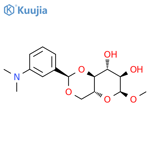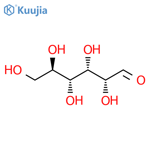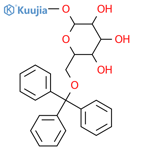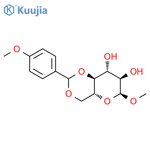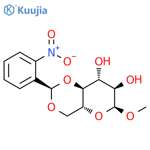- Deacylation method using hydroxide ion-type base as catalyst, China, , ,
Cas no 97-30-3 (Methyl a-D-Glucopyranoside)
メチルα-D-グルコピラノシド(Methyl α-D-Glucopyranoside)は、グルコースのアノマー炭素にメトキシ基が結合した非還元性糖の一種です。化学式はC7H14O6で、安定性が高く、水溶性に優れる特性を持ちます。生化学研究においては、糖輸送タンパク質の基質として利用され、細胞膜を透過しない性質から糖輸送機構の解析に有用です。また、酵素反応の阻害剤や糖鎖合成の出発物質としても応用可能です。結晶性が良好なため精製が容易で、保存安定性に優れる点が実験室用途で高く評価されています。
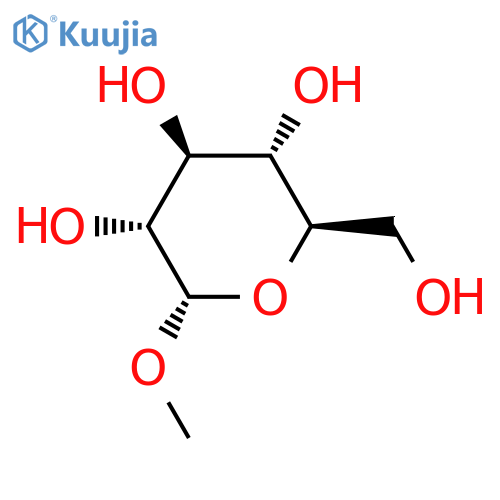
Methyl a-D-Glucopyranoside structure
商品名:Methyl a-D-Glucopyranoside
Methyl a-D-Glucopyranoside 化学的及び物理的性質
名前と識別子
-
- Alpha-D-Methylglucoside
- Methyl alpha-D-glucopyranoside
- Methyl α-D-glucopyranoside
- alpha-Methyl glucopyranoside
- Methyl .α.-D-glucopyranoside
- Methyl α-D-Glucopyra
- Methyl-a-D-glucopyranoside
- Methyl-alpha-D-glucopyranoside
- α-Methyl glucopyranoside
- Methyl glucoside
- Methyl α-D-Glucoside
- Methyl alpha-D-glucoside
- alpha-Methylglucoside
- alpha-Methyl-D-glucoside
- alpha-Methyl D-glucose ether
- Me alpha-Glc
- alpha-D-methyl glucoside
- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol
- 1-O-methyl-alpha-D-glucoside
- Methyl alpha-D-glucoside (VAN)
- 1-O-methyl-alpha-D-glucopyranose
- 1-O-methyl-alpha-D-glucopyranoside
- Methyl hexopyranoside
- methyl a-
- Glucopyranoside, methyl, α-D- (8CI)
- D
- Methyl α-D-glucopyranoside (ACI)
- 1-O-Methyl-α-D-glucopyranoside
- 1-O-Methyl-α-D-glucoside
- 1-O-Methyl-α-glucopyranoside
- Methyl α-D-(+)-glucoside
- Methyl α-glucopyranoside
- NSC 102101
- NSC 214092
- α-Methyl D-glucose ether
- α-Methylglucoside
- Methyl a-D-Glucopyranoside
-
- MDL: MFCD00064086
- インチ: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1
- InChIKey: HOVAGTYPODGVJG-ZFYZTMLRSA-N
- ほほえんだ: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O
- BRN: 81568
計算された属性
- せいみつぶんしりょう: 194.07900
- どういたいしつりょう: 194.079
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 163
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 99.4
じっけんとくせい
- 色と性状: 白粉。
- 密度みつど: 1,46 g/cm3
- ゆうかいてん: 167.0 to 170.0 deg-C
- ふってん: 389.1°C at 760 mmHg
- フラッシュポイント: 189.1 °C
- 屈折率: 157.5 ° (C=10, H2O)
- すいようせい: 108 g/100 mL (20 ºC)
- PSA: 99.38000
- LogP: -2.56730
- マーカー: 6080
- かんど: Hygroscopic
- 酸性度係数(pKa): pKa (25°): 13.71
- ひせんこうど: 158.9 º (c=10, water)
- ようかいせい: 未確定
Methyl a-D-Glucopyranoside セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: S24/25
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- 福カードFコード:3-10
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- TSCA:Yes
Methyl a-D-Glucopyranoside 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG708-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98% | 25g |
¥32.0 | 2022-06-10 | |
| Cooke Chemical | A5394912-25G |
Methyl α-D-glucopyranoside |
97-30-3 | 98% | 25g |
RMB 23.20 | 2025-02-21 | |
| Enamine | EN300-92952-0.1g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.1g |
$19.0 | 2025-03-21 | |
| Enamine | EN300-92952-0.25g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 0.25g |
$19.0 | 2025-03-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0228-25g |
Methyl a-D-Glucopyranoside |
97-30-3 | 98.0%(GC) | 25g |
¥145.0 | 2023-09-02 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-221924A-500g |
Methyl α-D-glucopyranoside, |
97-30-3 | 500g |
¥587.00 | 2023-09-05 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12484-500g |
Methyl alpha-D-glucopyranoside, 98% |
97-30-3 | 98% | 500g |
¥2364.00 | 2023-02-26 | |
| Ambeed | A248611-100g |
(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |
97-30-3 | 98% | 100g |
$18.0 | 2025-02-21 | |
| Enamine | EN300-92952-10.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 10.0g |
$32.0 | 2025-03-21 | |
| Enamine | EN300-92952-25.0g |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |
97-30-3 | 95.0% | 25.0g |
$38.0 | 2025-03-21 |
Methyl a-D-Glucopyranoside 合成方法
合成方法 1
合成方法 2
合成方法 3
はんのうじょうけん
1.1 Reagents: Formic acid Solvents: Water
リファレンス
- Catalytic transfer hydrogenation of sugar derivatives, Carbohydrate Polymers, 2001, 45(2), 139-145
合成方法 4
はんのうじょうけん
1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt
1.2 Reagents: Imidazole ; rt
1.2 Reagents: Imidazole ; rt
リファレンス
- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors, Chemistry Letters, 2015, 44(6), 846-848
合成方法 5
はんのうじょうけん
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C
リファレンス
- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347
合成方法 6
はんのうじょうけん
1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt
1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux
1.4 Solvents: Methanol ; 1 h, rt
1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt
リファレンス
- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides, Angewandte Chemie, 2006, 45(38), 6349-6352
合成方法 7
はんのうじょうけん
1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt
リファレンス
- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers, Synlett, 2007, (20), 3131-3136
合成方法 8
合成方法 9
はんのうじょうけん
1.1 Reagents: Acetic acid ; 7 min, heated
リファレンス
- Microwave-assisted rapid deacetalation of carbohydrates, Synthetic Communications, 2005, 35(15), 2025-2031
合成方法 10
はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water
リファレンス
- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water, Tetrahedron, 2002, 58(1), 129-133
合成方法 11
はんのうじょうけん
1.1 Solvents: Methanol ; 30 min, rt
リファレンス
- Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups, Organic Letters, 2016, 18(20), 5396-5399
合成方法 12
はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt
リファレンス
- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133
合成方法 13
合成方法 14
合成方法 15
はんのうじょうけん
1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt
リファレンス
- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523
合成方法 16
はんのうじょうけん
1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water
リファレンス
- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars, Carbohydrate Research, 1992, 229(1), 141-7
合成方法 17
はんのうじょうけん
1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt
リファレンス
- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions, Tetrahedron, 2004, 60(50), 11465-11475
合成方法 18
はんのうじょうけん
1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C
リファレンス
- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1], Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478
合成方法 19
はんのうじょうけん
1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C
リファレンス
- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes, Journal of Chemical Research, 2017, 41(6), 358-364
合成方法 20
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol
リファレンス
- Photochemistry of 2-Nitrobenzylidene Acetals, Journal of Organic Chemistry, 2009, 74(22), 8647-8658
Methyl a-D-Glucopyranoside Raw materials
- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-
- a-D-Glucopyranoside, methyl,2,6-dibenzoate
- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-
- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-
- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-
- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-
- D(+)-Glucose
- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside
- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside
- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside
Methyl a-D-Glucopyranoside Preparation Products
Methyl a-D-Glucopyranoside サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:97-30-3)甲基-а-D-吡喃半乳糖苷
注文番号:LE1695741
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:34
価格 ($):discuss personally
Methyl a-D-Glucopyranoside 関連文献
-
Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406
-
M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056
-
Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945
-
Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106
-
Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853
97-30-3 (Methyl a-D-Glucopyranoside) 関連製品
- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)
- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)
- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)
- 7473-45-2(Methyl b-D-Ribofuranoside)
- 9002-18-0(Agar)
- 57-50-1(Sucrose, Ultra Pure)
- 58-86-6(D(+)-Xylose)
- 585-88-6(Maltitol)
- 63-42-3(Lactose)
- 87-72-9(L-Arabinose)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)Methyl α-D-Glucopyranoside, ≥ 98.0%

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:97-30-3)alpha-D-Methylglucoside

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ

